3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound with the chemical formula C11H12N2O. It is a white crystalline solid with a distinct odor and a molecular weight of 200.23 g/mol . This compound is known for its versatile biological activities and has applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
The compound belongs to the 4h-pyrido[1,2-a]pyrimidin-4-one family, which exhibits versatile biological activities such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonism, and acetylcholinesterase inhibition .
Mode of Action
It’s known that the compound can undergo c-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction suggests a radical mechanistic pathway .
Result of Action
Compounds in the 4h-pyrido[1,2-a]pyrimidin-4-one family have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized through multiple methods. One common synthetic route involves the reaction of acetanilide with nicotinic anhydride . This reaction typically requires specific reaction conditions, including controlled temperature and the presence of a catalyst. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone ring.
Substitution: Common reagents for substitution reactions include aryl sulfonyl hydrazides and arylsulfonyl chlorides.
Scientific Research Applications
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.
Organic Synthesis: The compound serves as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules.
Biological Studies: Due to its versatile biological activities, it is studied for its potential as a CXCR3 antagonist, HLE inhibitor, and acetylcholinesterase inhibitor.
Comparison with Similar Compounds
3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is used as an intermediate in the synthesis of risperidone, a combined serotonin and dopamine receptor antagonist.
The uniqueness of this compound lies in its specific biological activities and its potential for diverse applications in pharmaceuticals and organic synthesis.
Properties
IUPAC Name |
3-ethyl-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-9-8(2)12-10-6-4-5-7-13(10)11(9)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRVLCXVRLMMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC=CN2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388872 | |
Record name | 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-31-5 | |
Record name | 3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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